molecular formula C8H8F2N2O2 B2981562 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide CAS No. 1805317-38-7

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Cat. No.: B2981562
CAS No.: 1805317-38-7
M. Wt: 202.161
InChI Key: FVYIYNAKRBCDLW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide is a high-purity chemical compound supplied for research and development purposes. This pyridine carboxamide derivative is presented as a solid with the molecular formula C 8 H 8 F 2 N 2 O 2 and a molecular weight of 202.16 g/mol . Its structure is defined by the SMILES notation COC1=NC=C(C(=C1)C(F)F)C(=O)N and the InChIKey FVYIYNAKRBCDLW-UHFFFAOYSA-N . Compounds based on the pyridine carboxamide scaffold are of significant interest in agricultural chemistry, particularly for their potential as fungicides. Research into similar structures has demonstrated that pyridine carboxamides can function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi . The difluoromethyl and methoxy substituents on the pyridine ring are key functional groups that can influence the compound's bioavailability, binding affinity, and overall efficacy, making it a valuable candidate for investigating new modes of action and managing fungicide resistance . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various applications, including biochemical assay development, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical synthesis.

Properties

IUPAC Name

4-(difluoromethyl)-6-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-14-6-2-4(7(9)10)5(3-12-6)8(11)13/h2-3,7H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYIYNAKRBCDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805317-38-7
Record name 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the electrophilic difluoromethylation of a suitable pyridine precursor. This can be achieved using reagents such as Selectfluor or other difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process typically includes the preparation of the pyridine precursor, followed by

Biological Activity

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (DFMPC) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with DFMPC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DFMPC is characterized by a pyridine ring with:

  • A difluoromethyl group at the 4-position,
  • A methoxy group at the 6-position,
  • A carboxamide group at the 3-position.

Its molecular formula is C8_{8}H8_{8}F2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 202.16 g/mol. The unique substituents on the pyridine ring significantly influence its biological activity.

Research indicates that DFMPC acts primarily as an antagonist at specific receptors in the central nervous system (CNS), particularly:

  • NMDA Receptors : DFMPC has shown potential in modulating NMDA receptors, which are implicated in various neurodegenerative diseases and psychiatric disorders. This modulation can lead to neuroprotective effects and improved cognitive function in certain contexts.
  • Cyclooxygenase-2 (COX-2) : DFMPC derivatives have been investigated as COX-2 inhibitors, which are crucial for managing inflammation and pain. Inhibition of COX-2 can result in significant anti-inflammatory effects, making it a target for drug development.

Biological Activities

The biological activities of DFMPC can be summarized as follows:

Activity Description
Anti-inflammatory Acts as a COX-2 inhibitor, reducing inflammation and pain.
Neuroprotective Modulates NMDA receptor activity, potentially aiding in neurodegenerative conditions.
Metabolic Disorders Investigated for potential applications in treating metabolic disorders through its receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activities of DFMPC and its derivatives:

  • COX-2 Inhibition Study : In vitro assays demonstrated that DFMPC derivatives exhibited significant inhibition of COX-2 activity compared to control compounds, supporting their potential use in anti-inflammatory therapies.
  • Neuropharmacological Assessment : Animal models treated with DFMPC showed improved cognitive function and reduced symptoms associated with neurodegeneration, suggesting its role as a neuroprotective agent.
  • Metabolic Pathway Investigation : Research on the metabolic pathways of DFMPC indicated that it undergoes biotransformation primarily through hydrolysis, leading to metabolites that retain biological activity .

Comparative Analysis with Similar Compounds

In comparison to other pyridine derivatives, DFMPC exhibits unique structural features that influence its pharmacological profiles:

Compound Name Structure Features Notable Activities
4-(Trifluoromethyl)pyridine-3-carboxamideTrifluoromethyl instead of difluoromethylAntimicrobial properties
2-(Difluoromethyl)-5-iodo-6-methoxypyridine-3-carboxamideIodine substitution at the 5-positionEnhanced receptor selectivity
4-Amino-3-(difluoromethyl)-6-methoxypicolinic acidAmino group addition at the 4-positionPotential anti-inflammatory effects

The presence of different substituents alters their pharmacological profiles, making each compound distinct in terms of activity and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of difluoromethyl , methoxy , and carboxamide groups. Key comparisons with similar pyridine-carboxamide derivatives include:

Compound Substituents Key Differences Impact on Properties
4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (Target) 4-CF₂H, 6-OCH₃, 3-CONH₂ Baseline for comparison Balances lipophilicity (CF₂H) and hydrogen-bonding (CONH₂) for target interaction .
6-((2,2-Difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide 6-(2,2-difluoropropyl)amino, 2-(4-fluorophenyl) Difluoroalkyl chain replaces methoxy; aromatic fluorine introduced Increased steric bulk may reduce solubility but enhance target selectivity .
N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide 5-aryl carbamoyl, trifluoroethylamino Trifluoroethyl group enhances metabolic resistance vs. difluoromethyl . Higher logP due to trifluoromethyl; potential for prolonged half-life .
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 3-COOCH₃ (ester), 6-(methylaminomethyl) Ester group vs. carboxamide; lack of fluorine Reduced metabolic stability compared to fluorinated analogs .

Fluorine-Specific Advantages

The difluoromethyl group in the target compound offers a balance between electronegativity and steric demand, improving membrane permeability compared to non-fluorinated analogs (e.g., methyl or hydrogen substituents) . In contrast, trifluoromethyl-containing analogs (e.g., ) exhibit greater lipophilicity but may suffer from reduced solubility. The methoxy group at the 6-position likely enhances solubility via polar interactions, a feature absent in compounds with bulkier aryl or alkylamino substituents .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Trifluoroethyl Analog Non-Fluorinated Ester
Molecular Weight (g/mol) ~240 (estimated) 487.3 290.2
logP (Predicted) 1.8–2.2 3.5–4.0 1.0–1.5
Solubility (µg/mL) Moderate (20–50) Low (<10) High (>100)

Q & A

Q. What synthetic strategies are effective for achieving high-purity 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

  • Fluorination : Use of difluoromethylation reagents (e.g., ClCF2_2H or BrCF2_2H) under controlled conditions to minimize side reactions .
  • Methoxy Group Introduction : Alkylation or nucleophilic substitution at the 6-position, optimized via temperature-controlled reactions to preserve regioselectivity .
  • Carboxamide Formation : Coupling the pyridine-3-carboxylic acid intermediate with ammonia or amines via EDCI/HOBt-mediated activation .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns (≥98% purity, as in ) and characterization via 19F^{19}\text{F} NMR to confirm fluorination .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • 1H^{1}\text{H} NMR: Identify methoxy protons (δ ~3.8–4.0 ppm) and carboxamide NH signals (δ ~6.5–7.5 ppm, broad).
    • 19F^{19}\text{F} NMR: Confirm difluoromethyl group presence (δ ~-110 to -120 ppm as a triplet due to JFFJ_{F-F} coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C8_8H7_7F2_2N2_2O2_2) and rule out impurities .
  • X-ray Crystallography : Resolve regiochemical uncertainties, if single crystals are obtainable (as demonstrated for related pyridine derivatives in ).

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethyl group in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies with non-fluorinated analogs show increased half-life (e.g., t1/2t_{1/2} improved by ~2-fold in liver microsomes) .
  • Lipophilicity : LogP measurements (e.g., via shake-flask method) reveal that difluoromethyl enhances membrane permeability compared to methyl or hydroxymethyl groups.
  • Protein Binding : Surface plasmon resonance (SPR) assays demonstrate reduced plasma protein binding due to steric effects of the CF2_2H group, enhancing free drug availability .

Q. How can contradictory bioactivity data across in vitro assays be systematically addressed?

Methodological Answer:

  • Assay Validation :
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Impurity Profiling : LC-MS to detect trace byproducts (e.g., defluorinated species) that may inhibit off-target proteins .
  • Cellular Context : Compare results across cell lines with varying expression levels of metabolizing enzymes (e.g., CYP3A4) to assess metabolic interference .

Q. What computational approaches predict the compound’s binding mode to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions. The difluoromethyl group may occupy hydrophobic pockets, validated by mutagenesis studies .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the ligand-protein complex. Pay attention to fluorine’s stereoelectronic effects on binding pose .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes upon substituting CF2_2H with CH3_3 to rationalize potency differences .

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